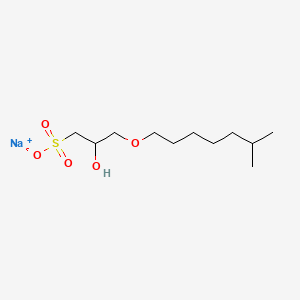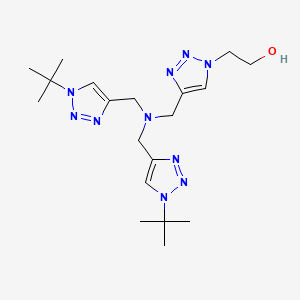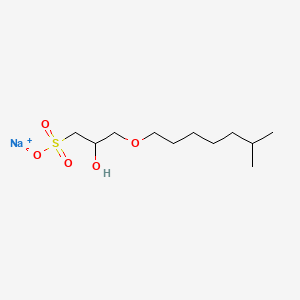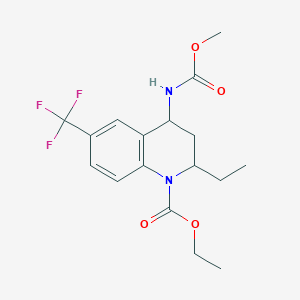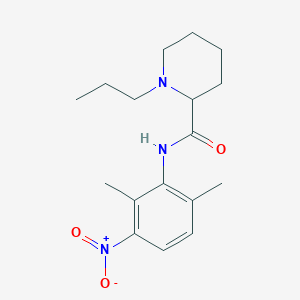
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethyl-3-nitroaniline and (S)-1-propyl-2-piperidinecarboxylic acid.
Coupling Reaction: The key step involves coupling the amine group of 2,6-dimethyl-3-nitroaniline with the carboxylic acid group of (S)-1-propyl-2-piperidinecarboxylic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products with higher oxidation states.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.
Pathways Involved: The interaction with molecular targets can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide: Similar structure but lacks the nitro group.
(2S)-N-(3-Nitrophenyl)-1-propyl-2-piperidinecarboxamide: Similar structure but lacks the dimethyl groups.
Uniqueness
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide is unique due to the presence of both the nitro group and the dimethyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21) |
InChI Key |
KRANSHYISPICMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


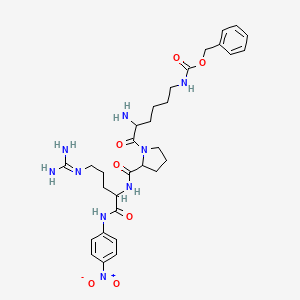
![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
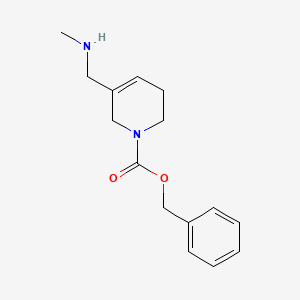
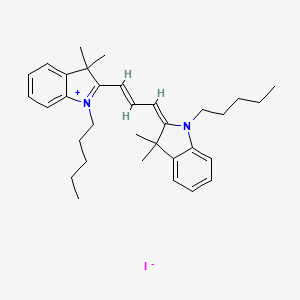
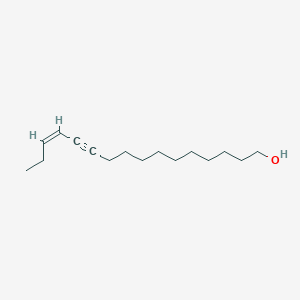

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)

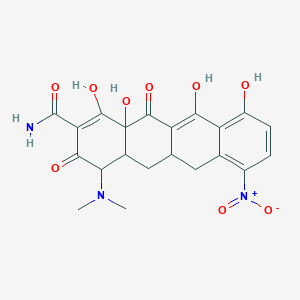
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
